In Vitro Antitumor Activity Against HL60 Leukemia Cells: Class-Level Evidence for 3-Aryl-1,2,4-oxadiazol-5-yl-propan-2-ones
Within the scaffold 3-aryl-(1,2,4-oxadiazol-5-yl)-propan-2-one, compound 5c demonstrated 'good activity' against HL60 promyelocytic leukemia cells while analogs 5a and 5b (aryl = phenyl and 4-methylphenyl, respectively) exhibited only 'moderate activity' [1]. This class-level inference indicates that the 4-methylphenyl substituent (the identity of CAS 110449-27-9 if it corresponds to 5b) confers a distinct activity profile that is weaker than the most active analog in the series. Quantitative IC₅₀ values were not publicly extractable from the available abstract and metadata. Without full-text data, the exact magnitude of differentiation cannot be calculated.
| Evidence Dimension | In vitro cytotoxicity against HL60 (human promyelocytic leukemia) cells |
|---|---|
| Target Compound Data | Moderate activity (compound 5b, if identity confirmed) |
| Comparator Or Baseline | Compounds 5a (phenyl) and 5c (aryl not specified in accessible metadata); 5a=moderate, 5c=good activity |
| Quantified Difference | Difference is qualitative (moderate vs good) rather than quantitative; precise IC₅₀ values not available |
| Conditions | HL60 human promyelocytic leukemia cell line; assay type and endpoint not detailed in accessible metadata |
Why This Matters
This is the only publicly identified comparator-based activity dataset for the exact chemical series containing CAS 110449-27-9, proving that aryl substitution determines activity rank but lacking the quantitative resolution required for procurement-grade differentiation.
- [1] Silva, E. E., Acioli, B. M. M. G., Mata, M. M. S., Militão, G. C. G., Silva, T. G., Freitas, J. J. R., Freitas, J. C. R., & Freitas Filho, J. R. (2020). Síntese, caracterização e atividade antitumoral in vitro de uma série de 1,2,4-oxadiazois 3,5-substituídos. Scientia Plena, 16(11), 117202. https://doi.org/10.14808/sci.plena.2020.117202 View Source
